RHODOTORULIC ACID
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Overview
Description
Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-]: is a complex organic compound with the molecular formula C14H24N4O6. . This compound is characterized by its unique structure, which includes a piperazine ring and hydroxamic acid groups. It has various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] involves multiple steps.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability of the compound and to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxamic acid groups.
Reduction: Reduction reactions can occur at the carbonyl groups within the piperazine ring.
Substitution: The compound can participate in substitution reactions, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroso compounds, while reduction can yield amines .
Scientific Research Applications
Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor due to its hydroxamic acid groups.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] involves its interaction with metal ions and enzymes. The hydroxamic acid groups can chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Acetohydroxamic Acid: Similar in structure but lacks the piperazine ring.
N,N’-Dimethylacetamide: Contains a similar acetamide group but with different substituents.
Piperazine Derivatives: Compounds with similar piperazine rings but different functional groups.
Uniqueness
What sets Acetamide, N,N’-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-] apart is its combination of a piperazine ring with hydroxamic acid groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research .
Properties
CAS No. |
18928-00-2 |
---|---|
Molecular Formula |
C14H24N4O6 |
Molecular Weight |
344.36 g/mol |
IUPAC Name |
N-[3-[(2S,5S)-5-[3-[acetyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-N-hydroxyacetamide |
InChI |
InChI=1S/C14H24N4O6/c1-9(19)17(23)7-3-5-11-13(21)16-12(14(22)15-11)6-4-8-18(24)10(2)20/h11-12,23-24H,3-8H2,1-2H3,(H,15,22)(H,16,21)/t11-,12-/m0/s1 |
InChI Key |
PUWVNTVQJFSBDH-RYUDHWBXSA-N |
SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |
Isomeric SMILES |
CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N1)CCCN(C(=O)C)O)O |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)N1)CCCN(C(=O)C)O)O |
Key on ui other cas no. |
18928-00-2 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Synonyms |
chromic rhodotorulic acid cyclo-di(alpha-N-acetyl-alpha-hydroxy-L-ornithine) rhodotorulic acid rhodotorulic acid, Fe(3+) salt, (1S-cis)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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